2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide
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Overview
Description
2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a pyridinyl group, and an indazolyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the phenoxy and pyridinyl groups, followed by their coupling with the indazolyl moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of new functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may vary depending on the specific application, but could include inhibition of enzymatic activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(pyridin-4-yl)acetamide: This compound shares the phenoxy and pyridinyl groups but lacks the indazolyl moiety.
2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide: Similar in structure but with a pyrazolyl group instead of an indazolyl group.
Uniqueness
The presence of the indazolyl group in 2-phenoxy-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide distinguishes it from similar compounds. This unique structural feature may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-phenoxy-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17(29-19-7-3-2-4-8-19)23(28)25-15-16-27-21-10-6-5-9-20(21)22(26-27)18-11-13-24-14-12-18/h2-4,7-8,11-14,17H,5-6,9-10,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRPTPHQUMYZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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